Cas no 2171705-52-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid is a fluorinated peptide derivative designed for applications in medicinal chemistry and drug development. The compound features an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) while enabling selective deprotection under mild basic conditions. The 3-fluoropiperidinyl moiety introduces conformational rigidity and potential metabolic stability, making it valuable for probing structure-activity relationships in bioactive peptides. The carboxylic acid terminus allows further functionalization or conjugation. This derivative is particularly useful for designing fluorinated analogs with enhanced pharmacokinetic properties, offering researchers a versatile building block for targeted modifications in peptide-based therapeutics. Its synthetic utility lies in the balance of reactivity and stability under standard SPPS conditions.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid structure
2171705-52-3 structure
Product name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
CAS No:2171705-52-3
MF:C24H25FN2O5
Molecular Weight:440.464110136032
CID:6062583
PubChem ID:165517452

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
    • 2171705-52-3
    • EN300-1528837
    • インチ: 1S/C24H25FN2O5/c25-15-6-5-11-27(13-15)23(30)21(12-22(28)29)26-24(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20-21H,5-6,11-14H2,(H,26,31)(H,28,29)
    • InChIKey: BHQPIRPQJPQACB-UHFFFAOYSA-N
    • SMILES: FC1CN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1

計算された属性

  • 精确分子量: 440.17475006g/mol
  • 同位素质量: 440.17475006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 682
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 3

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1528837-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
2171705-52-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1528837-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
2171705-52-3
10g
$14487.0 2023-06-05
Enamine
EN300-1528837-5.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
2171705-52-3
5g
$9769.0 2023-06-05
Enamine
EN300-1528837-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
2171705-52-3
250mg
$3099.0 2023-09-26
Enamine
EN300-1528837-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
2171705-52-3
10000mg
$14487.0 2023-09-26
Enamine
EN300-1528837-2.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
2171705-52-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1528837-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
2171705-52-3
1g
$3368.0 2023-06-05
Enamine
EN300-1528837-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
2171705-52-3
50mg
$2829.0 2023-09-26
Enamine
EN300-1528837-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
2171705-52-3
1000mg
$3368.0 2023-09-26
Enamine
EN300-1528837-0.5g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid
2171705-52-3
0.5g
$3233.0 2023-06-05

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acidに関する追加情報

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic Acid (CAS No. 2171705-52-3)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid, identified by its CAS number 2171705-52-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a fluorinated piperidine moiety. The presence of these functional groups imparts unique chemical properties that make it a valuable candidate for further exploration in medicinal chemistry.

The Fmoc group is particularly noteworthy as it is commonly employed in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild acidic conditions. This feature makes the compound a potential building block for the synthesis of peptidomimetics and other therapeutic agents. Additionally, the fluoropiperidine component introduces a fluorine atom, which is known to enhance metabolic stability and binding affinity in drug candidates. The combination of these elements suggests that this compound may exhibit promising pharmacological activity.

In recent years, there has been a surge in research focused on the development of novel compounds with enhanced pharmacokinetic profiles. The incorporation of fluorine into drug molecules has been widely recognized for its ability to improve bioavailability and reduce susceptibility to enzymatic degradation. For instance, studies have demonstrated that fluorinated piperidine derivatives can exhibit improved binding interactions with biological targets, leading to increased efficacy and reduced side effects. The compound in question, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid, aligns with this trend by incorporating such a moiety into its structure.

The carboxylic acid functionality at the 4-position of the butanoic acid backbone provides another avenue for chemical modification, allowing for further derivatization into esters, amides, or other pharmacologically relevant derivatives. This versatility makes it an attractive scaffold for medicinal chemists seeking to develop new therapeutic agents. Moreover, the presence of the oxo group (ketone) introduces additional reactivity, enabling various synthetic transformations that could lead to novel drug candidates.

Recent advancements in computational chemistry have also played a pivotal role in the design and optimization of such compounds. Molecular modeling techniques have been employed to predict the binding modes of this compound with potential biological targets, such as enzymes and receptors. These studies have provided valuable insights into the structural requirements necessary for optimal binding affinity and selectivity. For example, computational studies have suggested that the fluorenylmethoxycarbonyl group may interact favorably with hydrophobic pockets in target proteins, while the fluoropiperidine moiety could engage in hydrogen bonding or π-stacking interactions.

The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the introduction of the Fmoc group via peptide coupling chemistry, followed by functionalization at the piperidine ring with a fluorine atom. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to achieve selective modifications at specific positions within the molecule. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in sufficient quantities for further research.

Evaluation of this compound's pharmacological properties has revealed several promising characteristics. In vitro studies have indicated potential activity against various biological targets, including enzymes involved in inflammatory pathways and receptors associated with neurological disorders. The fluoropiperidine moiety has been particularly noted for its ability to modulate G-protein coupled receptors (GPCRs), which are implicated in a wide range of diseases. Furthermore, preliminary data suggest that this compound may exhibit favorable pharmacokinetic properties, including good solubility and stability under physiological conditions.

The impact of fluorine substitution on drug design cannot be overstated. Fluorinated compounds often exhibit improved pharmacological profiles due to their enhanced lipophilicity, metabolic stability, and binding affinity. For instance, fluoroaromatics are known to increase the bioavailability of drugs by reducing their susceptibility to cytochrome P450-mediated metabolism. Similarly, fluorinated heterocycles can enhance receptor binding through steric and electronic effects induced by fluorine atoms. These principles are evident in the case of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid, where the presence of both fluorenylmethoxycarbonyl and fluoropiperidine groups likely contributes to its unique pharmacological properties.

Ongoing research is aimed at further elucidating the mechanisms by which this compound exerts its effects on biological systems. Animal models are being utilized to assess its efficacy and safety profile in vivo. These studies will provide critical data on dosing regimens, target engagement, and potential side effects before moving into human clinical trials. Additionally, exploratory investigations are being conducted to identify any off-target effects that might arise from interactions with non-intended biological pathways.

The development of new therapeutic agents is often hindered by challenges associated with drug delivery and formulation. However, preliminary studies suggest that 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid can be formulated into various dosage forms without significant issues related to solubility or stability. This flexibility is crucial for ensuring that patients can receive treatment through multiple routes—such as oral tablets or injectable solutions—depending on their specific needs.

In conclusion, 3-{(9H-fluoren-9-ylmethoxycarbonyl}amino)-4-(3-fluoropiperidin -1 -yl)-4 oxobutanoic acid (CAS No.2171705 -52 -3) represents an exciting opportunity for pharmaceutical innovation due to its complex structure and promising pharmacological properties . Its incorporation of key functional groups like Fmocandfluoropiperidine, along with its versatile synthetic accessibility , positions it as a valuable scaffold for developing novel therapeutics . As research progresses , this compound holds great potential not only as an active pharmaceutical ingredient but also as inspiration for future drug design endeavors .

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